molecular formula C10H9BrN2 B13286790 5-Bromo-1-(4-methylphenyl)-1H-pyrazole

5-Bromo-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B13286790
M. Wt: 237.10 g/mol
InChI Key: FKJMUWHPHUHZAU-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methylphenyl)-1H-pyrazole is a high-purity brominated pyrazole derivative designed for use in organic synthesis and medicinal chemistry research. As a key chemical building block, its primary value lies in the bromine substituent , which makes it a versatile intermediate for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to efficiently introduce the pyrazole scaffold into potential drug candidates. Pyrazole derivatives are a significant focus in drug discovery due to their wide spectrum of reported biological activities. Structural analogs of this compound are frequently investigated for their potential in developing new anti-inflammatory, antimicrobial, and anticancer agents . The specific combination of the bromine atom and the 4-methylphenyl group on the pyrazole ring creates a unique pharmacophore that can be tailored to interact with various biological targets, including kinases . This compound is supplied for laboratory research applications only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,1H3

InChI Key

FKJMUWHPHUHZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 1 4 Methylphenyl 1h Pyrazole and Analogous Pyrazoles

Strategies for Pyrazole (B372694) Ring Construction

Cyclocondensation Approaches

Cyclocondensation reactions, particularly the Knorr pyrazole synthesis, represent the most traditional and widely used method for constructing the pyrazole ring. nih.gov This approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net For the synthesis of 1-arylpyrazoles, such as the 1-(4-methylphenyl) precursor, the corresponding arylhydrazine, (4-methylphenyl)hydrazine, is used as the nitrogen source.

The primary challenge in this method is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound is used. The reaction between (4-methylphenyl)hydrazine and an unsymmetrical diketone can potentially yield two regioisomeric pyrazoles. mdpi.comresearchgate.net The reaction mechanism involves initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The preferred site of the initial nucleophilic attack by the substituted nitrogen of the hydrazine and the subsequent cyclization pathway determine the final regiochemical outcome. researchgate.net Reaction conditions, such as pH and solvent, can influence the isomer ratio.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dicarbonyl Compound Hydrazine Derivative Product(s) Reference
Acetylacetone (4-methylphenyl)hydrazine 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole rsc.org
Benzoylacetone Phenylhydrazine 3-Methyl-1,5-diphenyl-1H-pyrazole & 5-Methyl-1,3-diphenyl-1H-pyrazole researchgate.net
2-Acetyl-1,3-indanedione 4-(Trifluoromethyl)phenylhydrazine 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (major) & 3-Methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one (minor) mdpi.comresearchgate.net

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.com This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkyne or an alkene. researchgate.netrsc.org

To synthesize pyrazoles, diazo compounds are reacted with alkynes. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. unisi.it For instance, the reaction of an aryldiazomethane with a terminal alkyne can provide a convergent route to 3,5-disubstituted pyrazoles. This method offers a high degree of control over the substitution pattern of the resulting pyrazole ring, making it a valuable tool for accessing specific isomers that might be difficult to obtain via cyclocondensation.

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

1,3-Dipole Dipolarophile Resulting Pyrazole Structure Reference
Ethyl diazoacetate Methyl propiolate Mixture of 3,5- and 4,5-disubstituted pyrazoles (pH dependent) researchgate.netunisi.it
Sydnone (mesoionic) Dimethyl acetylenedicarboxylate (B1228247) (DMAD) 1-Aryl-3,4,5-trisubstituted pyrazole mdpi.com
Nitrile imine Ninhydrin-derived Alkenes 1,3,5-Trisubstituted pyrazoles rsc.org

Multi-Component Reactions (MCRs) in Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. nih.govmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. These reactions offer significant advantages over traditional multi-step syntheses, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. longdom.org

A common MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound (like a β-ketoester), and a hydrazine. nih.govnih.gov This approach allows for the formation of multiple bonds and the construction of the pyrazole core in a single step. The versatility of MCRs allows for the incorporation of a wide range of substituents by simply varying the starting components.

Table 3: Multi-Component Reaction Strategies for Pyrazoles

Components Catalyst/Conditions Product Type Reference
Aldehyde, β-ketoester, Hydrazine Yb(PFO)₃ Polysubstituted pyrazoles nih.gov
Enaminone, Benzaldehyde, Hydrazine-HCl Ammonium (B1175870) acetate (B1210297) in water 1H-Pyrazole derivatives longdom.org
Benzoylacetonitrile, Arylhydrazine, Diaryl diselenide Molecular Iodine 5-Amino-4-(arylselanyl)-1H-pyrazoles nih.gov
Anilines, Orthoformate, Tosylamidoxime Ethanesulfonic acid 1-Aryl 1,2,4-triazoles (analogous MCR) organic-chemistry.orgnih.gov

Regioselective Bromination Techniques

Once the 1-(4-methylphenyl)-1H-pyrazole core is synthesized, the next critical step is the introduction of a bromine atom at the C5 position. This can be achieved through direct bromination of the pre-formed pyrazole ring or through indirect methods where the bromine atom is incorporated during the ring construction or from a precursor functional group.

Direct Bromination of Pyrazole Precursors

Direct electrophilic bromination of the 1-(4-methylphenyl)-1H-pyrazole ring is a straightforward approach. However, controlling the regioselectivity is a significant challenge. The pyrazole ring has multiple positions (C3, C4, and C5) susceptible to electrophilic attack. The outcome of the reaction depends on the electronic nature of the pyrazole ring, which is influenced by the N1-substituent, and the reaction conditions, including the choice of brominating agent and solvent. reddit.com

The C4 position of the pyrazole ring is often the most electron-rich and sterically accessible, making it a common site for electrophilic substitution. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid frequently yield the 4-bromopyrazole derivative. Achieving selective bromination at the C5 position often requires specific strategies to override the inherent reactivity of the C4 position. One such strategy involves metalation at the C5 position with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide with an electrophilic bromine source. This directed metalation approach can provide excellent regioselectivity for the 5-iodo isomer and is presumed to be applicable for the 5-bromo isomer as well. rsc.org

Table 4: Reagents for Direct Halogenation of Pyrazoles

Pyrazole Substrate Reagent(s) Primary Product Reference
1-Aryl-3-CF₃-1H-pyrazoles n-BuLi, then I₂ 1-Aryl-3-CF₃-5-iodo-1H-pyrazoles rsc.org
1-Aryl-3-CF₃-1H-pyrazoles I₂, Cerium(IV) ammonium nitrate (B79036) (CAN) 1-Aryl-3-CF₃-4-iodo-1H-pyrazoles rsc.org
N-Allyl enaminones NBS, then Pd catalyst Polysubstituted pyrroles (via tandem bromination/Heck reaction) rsc.org
2-Arylpyridines / 1-Arylpyrazoles NBS, K₃[Fe(CN)₆], Pd(OAc)₂ Ortho-cyanated products (via cascade bromination/cyanation) nih.gov

Indirect Routes to 5-Bromopyrazoles

Indirect methods offer an alternative to direct bromination and can provide unambiguous access to the desired 5-bromo isomer. These strategies involve either constructing the pyrazole ring from a bromine-containing precursor or converting a functional group at the C5 position into a bromine atom.

One effective indirect route involves the synthesis of a 5-aminopyrazole precursor. The 5-amino group can be converted into a diazonium salt, which is then subjected to a Sandmeyer reaction. wikipedia.org Treatment of the diazonium salt with a copper(I) bromide (CuBr) solution displaces the diazonium group with a bromide, yielding the 5-bromopyrazole. organic-chemistry.orgmasterorganicchemistry.com This sequence is a classic and reliable method for introducing halogens onto aromatic and heteroaromatic rings. youtube.comnumberanalytics.com

Another indirect approach starts with a 5-hydroxypyrazole (a pyrazolone). The hydroxyl group at the C5 position can be converted to a bromo group using a suitable halogenating agent. For example, a patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester from the corresponding 5-hydroxy precursor by heating with tribromooxyphosphorus (phosphoryl tribromide). google.com This method provides a direct conversion of a C-O bond to a C-Br bond at the desired position.

Table 5: Examples of Indirect Syntheses of 5-Bromopyrazoles

Precursor Reagents Intermediate/Product Reaction Type Reference

Introduction of the 4-Methylphenyl Substituent

A crucial step in the synthesis of the target compound is the formation of the C-N bond between the pyrazole nitrogen and the 4-methylphenyl group (p-tolyl group). This is typically achieved through N-arylation of a pre-formed 5-bromopyrazole precursor. Several powerful cross-coupling methods have been developed for this purpose.

N-arylation reactions are fundamental to modern organic synthesis, providing reliable pathways to connect nitrogen-containing heterocycles with aryl groups. The primary methods rely on copper- or palladium-catalyzed systems.

The Ullmann condensation , a classical copper-promoted reaction, involves the coupling of an aryl halide with a nucleophile, in this case, a pyrazole. wikipedia.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures (frequently over 210 °C) and polar solvents like N-methylpyrrolidone or dimethylformamide, with stoichiometric amounts of copper. wikipedia.org However, modern iterations have introduced soluble copper catalysts supported by ligands, such as diamines, which allow for milder reaction conditions. wikipedia.orgorganic-chemistry.org For the synthesis of N-arylpyrazoles, a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand has proven effective for coupling various pyrazoles with aryl iodides and bromides. organic-chemistry.orgacs.org These reactions tolerate a range of functional groups on both the heterocycle and the aryl halide. organic-chemistry.orgacs.org

The Goldberg reaction , a specific variant of the Ullmann condensation, is tailored for C-N bond formation. wikipedia.org Like the broader Ullmann reaction, it has been significantly improved through the development of catalytic systems that operate under more benign conditions.

The Chan-Lam coupling reaction offers a valuable alternative, utilizing aryl boronic acids as the aryl source instead of halides. wikipedia.org This copper-catalyzed reaction can often be performed at room temperature and open to the air. wikipedia.orgasianpubs.org The mechanism is believed to proceed through a copper(III)-aryl-amide intermediate, which undergoes reductive elimination to form the desired N-aryl bond. wikipedia.org This method is compatible with a wide array of NH-containing nucleophiles, including pyrazoles, imidazoles, and indoles. asianpubs.org A typical catalytic system for the N-arylation of pyrazoles involves copper(II) acetate (Cu(OAc)2) with a base like triethylamine (B128534) (TEA) in a suitable solvent. asianpubs.orgasianpubs.org

The introduction of the phenyl ring via coupling reactions is dominated by palladium-catalyzed methods, most notably the Buchwald-Hartwig amination . This reaction has become one of the most versatile and widely used methods for forming C-N bonds. wikipedia.org The reaction's success stems from its broad substrate scope and high functional group tolerance, allowing for the coupling of aryl halides or triflates with a vast range of amines, including heterocyclic amines like pyrazoles. wikipedia.org

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand complexed to the palladium center. Early, or "first-generation," catalyst systems laid the groundwork, but the development of sterically hindered and electron-rich biaryl phosphine ligands, such as tBuDavePhos, has dramatically expanded the reaction's utility. wikipedia.orgnih.gov These advanced ligands facilitate the coupling of less reactive aryl chlorides and enable reactions to proceed under milder conditions. wikipedia.org For pyrazole substrates, palladium-catalyzed amination has been successfully applied to couple 4-bromo-1H-pyrazoles with various amines, demonstrating the feasibility of forming the crucial N-aryl bond at different positions on the pyrazole ring. nih.govacs.org

Table 1: Comparison of N-Arylation Methodologies for Pyrazoles

ReactionCatalyst SystemAryl SourceTypical ConditionsKey Advantages
Ullmann CondensationCuI / Diamine LigandAryl Halide (I, Br)Elevated temperatures, various solventsClassical method, effective for π-excessive heterocycles. organic-chemistry.orgacs.org
Chan-Lam CouplingCu(OAc)₂ / Base (e.g., Pyridine, TEA)Aryl Boronic AcidRoom temperature, often open to air. wikipedia.orgasianpubs.orgMild conditions, avoids halide reagents. wikipedia.orgasianpubs.org
Buchwald-Hartwig AminationPd Catalyst (e.g., Pd(dba)₂) / Phosphine LigandAryl Halide (Cl, Br, I) or TriflatesRequires inert atmosphere, various bases and solvents. wikipedia.orgnih.govExtremely broad scope, high functional group tolerance. wikipedia.org

Advanced Synthetic Approaches

Beyond the direct N-arylation of a pre-formed halopyrazole, modern synthetic chemistry offers more sophisticated and efficient strategies. These include the use of transition-metal catalysis for C-H functionalization, novel photoredox catalysis, and convergent one-pot strategies that construct the molecule with high atom and step economy.

Transition-metal catalysis is not limited to C-N bond formation; it is also a powerful tool for the direct functionalization of the pyrazole ring itself. researchgate.net Instead of starting with a pre-halogenated pyrazole, these methods can introduce substituents by activating a C-H bond, which is an increasingly important strategy in organic synthesis. mdpi.com

Palladium-catalyzed C-H functionalization, for instance, allows for the direct arylation, alkenylation, or alkynylation of the pyrazole core. researchgate.netmdpi.com The regioselectivity of these reactions can be controlled by the inherent electronic properties of the pyrazole ring or through the use of directing groups. researchgate.net The C-5 proton of an N-substituted pyrazole is often the most acidic, making it a prime site for metallation and subsequent functionalization. researchgate.net This approach provides an alternative route to substituted pyrazoles that avoids the synthesis of halogenated intermediates.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under exceptionally mild conditions. acs.orgorganic-chemistry.org This strategy utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate highly reactive radical intermediates.

In the context of pyrazole synthesis, photoredox catalysis has been employed in formal [4+1] annulation reactions. For example, hydrazones can be coupled with 2-bromo-1,3-dicarbonyl compounds to construct the pyrazole ring. acs.org This process involves a relay of multiple photocatalytic cycles to achieve C-H functionalization and cyclization. acs.org Furthermore, photocatalytic methods have been developed for the direct synthesis of bromo-substituted pyrazoles. A three-component cascade reaction involving enaminones, hydrazines, and a bromine source like CBr₄ can furnish 4-bromo-substituted pyrazoles in a single step under mild, light-mediated conditions. organic-chemistry.org These methods represent a green and efficient alternative to traditional synthetic protocols. organic-chemistry.org

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of substituted pyrazoles.

A common and effective one-pot strategy involves the condensation of ketones, aldehydes, and hydrazine to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. thieme-connect.comresearchgate.net The oxidation can be achieved using various reagents, including bromine, which can also serve to halogenate the pyrazole ring in the same pot. thieme-connect.com For instance, using excess bromine can lead directly to bromopyrazole derivatives in high yield. thieme-connect.com Alternative, more environmentally benign oxidation protocols may use oxygen in DMSO. thieme-connect.comresearchgate.net Other one-pot methods include the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines, which can be catalyzed by various agents, including natural catalysts or ionic liquids, to afford N-phenyl pyrazoles directly. ijsrch.comjocpr.com These strategies provide rapid and often chromatography-free access to complex pyrazole structures. thieme-connect.com

Table 2: Examples of One-Pot Pyrazole Syntheses

Starting MaterialsKey Reagents/ConditionsProduct TypeReference
Ketone, Aldehyde, Hydrazine1. Condensation (mild). 2. In situ oxidation (e.g., Br₂ or O₂/DMSO).3,4,5-Trisubstituted Pyrazoles (including brominated analogs). thieme-connect.comresearchgate.net
1,3-Dicarbonyl Compound, PhenylhydrazineIonic Liquid Catalyst, Room Temperature.Substituted N-Phenyl Pyrazoles. jocpr.com
1,3-Dicarbonyl Compound, PhenylhydrazineNatural Catalyst (e.g., lemon peel powder), Ultrasonication.Substituted N-Phenyl Pyrazoles. ijsrch.com
Hydrazones, 2-Bromo-1,3-dicarbonylsVisible Light, Photocatalyst.Substituted Pyrazoles via [4+1] annulation. acs.org

Chemical Reactivity and Transformation Studies of 5 Bromo 1 4 Methylphenyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole ring in 5-Bromo-1-(4-methylphenyl)-1H-pyrazole is governed by the electronic interplay between the two nitrogen atoms, the C5-bromo substituent, and the N1-aryl group. The pyrazole ring is considered an electron-rich aromatic system, yet its reactivity towards substitution is regioselectively influenced by its substituents.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. The N1- and N2-positions are typically deactivated towards electrophiles because of the electronegativity of the nitrogen atoms.

For this compound, the directing effects of the substituents must be considered:

C5-Bromo group: Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), but they are ortho-, para-directing because of their resonance electron-donating effect (+M). In the context of the pyrazole ring, the bromine atom at C5 would direct incoming electrophiles primarily to the C4-position.

Considering these factors, the C4-position is the most probable site for electrophilic substitution. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield the 4-substituted product. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent would likely lead to the formation of 4,5-Dibromo-1-(4-methylphenyl)-1H-pyrazole. libretexts.org

Nucleophilic Substitution at Pyrazole Ring Positions

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is generally difficult due to the ring's electron-rich nature. However, the presence of the electron-withdrawing bromine atom at the C5-position can facilitate nucleophilic substitution, particularly if further activated by other electron-withdrawing groups on the ring or through the formation of a metal complex. While less common than cross-coupling reactions at the C-Br bond, direct displacement of the bromide by potent nucleophiles under forcing conditions (high temperature, strong base) could be a potential, albeit challenging, transformation pathway.

Cross-Coupling Reactions Involving the 5-Bromo Moiety

The bromine atom at the 5-position of the pyrazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is one of the most versatile methods for C-C bond formation. wikipedia.org The this compound is an ideal substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C5-position.

While specific studies on this compound are not extensively documented, research on analogous structures, such as 5-bromoindazoles (benzopyrazoles), provides insight into typical reaction conditions. nih.govresearchgate.net The reaction generally proceeds with high yields using a palladium catalyst like Pd(dppf)Cl2 or Pd(PPh3)4, a base such as K2CO3 or Cs2CO3, and a solvent system like dimethoxyethane (DME) or a dioxane/water mixture. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-1-aryl-heterocycles
Coupling Partner (Boronic Acid/Ester)CatalystBaseSolventTemperature (°C)Reported Yield (%)
Phenylboronic acidPd(dppf)Cl2K2CO3DME80>90
4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O10085-95
Thiophene-2-boronic acidPd(dppf)Cl2K2CO3DME80~90
Vinylboronic acid pinacol (B44631) esterPd(PCy3)2K3PO4Dioxane/H2O9080-90

Ullmann-Type Cross-Coupling Reactions

The Ullmann reaction and its modern variants are copper-catalyzed methods used to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org These reactions are particularly useful for coupling aryl halides with amines, phenols, and thiols. This compound can readily participate in these transformations to yield 5-amino, 5-alkoxy/aryloxy, and 5-thioether pyrazole derivatives.

The classic Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand (such as 1,10-phenanthroline, L-proline, or an oxalamide) and a base (e.g., K2CO3 or K3PO4) in a polar aprotic solvent like DMF or DMSO. nih.govresearchgate.net These improved conditions allow the reaction to proceed at lower temperatures with a broader substrate scope. For example, coupling with various anilines or aliphatic amines would lead to the corresponding 5-aminopyrazole derivatives.

Table 2: Plausible Conditions for Ullmann-Type Coupling of this compound
NucleophileCatalyst SystemBaseSolventTemperature (°C)Expected Product Type
AnilineCuI / L-prolineK2CO3DMSO90-1105-Arylamino-pyrazole
PhenolCuI / 1,10-phenanthrolineCs2CO3DMF110-1305-Aryloxy-pyrazole
BenzylamineCuI / EthylenediamineK3PO4Toluene1105-(Benzylamino)-pyrazole
ThiophenolCuI (ligand-free)K2CO3DMF1205-(Arylthio)-pyrazole

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck Arylation)

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction provides a direct method for the vinylation of the pyrazole C5-position. In a typical Heck reaction, this compound would be reacted with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)2), often with a phosphine (B1218219) ligand, and a base (e.g., Et3N or K2CO3). nih.gov

The reaction proceeds via oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated pyrazole product and regenerate the catalyst. princeton.edu This pathway allows for the synthesis of various 5-vinyl and 5-styrenyl pyrazoles, which are valuable precursors for further synthetic elaborations. Research on Heck-type reactions for the synthesis of 5-arylpyrazoles has demonstrated the viability of palladium catalysis for forming C-C bonds at this position. researchgate.net

Chemoselectivity and Regioselectivity in Cross-Coupling

The bromine atom at the C5 position of the pyrazole ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. The chemoselectivity of these reactions is generally high, with the C-Br bond being the primary site of reactivity over potential C-H activation at other positions on the pyrazole or the tolyl ring under typical cross-coupling conditions. The regioselectivity is dictated by the position of the bromine atom, ensuring that new substituents are introduced specifically at the C5 position.

Common cross-coupling reactions for 5-bromo-1-arylpyrazoles include the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are pivotal in synthesizing a diverse range of substituted pyrazole derivatives.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromo-pyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Heck Reaction: The Heck reaction involves the coupling of the bromo-pyrazole with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction typically proceeds with high regioselectivity, with the pyrazolyl group adding to the less substituted carbon of the alkene double bond.

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the bromo-pyrazole and a terminal alkyne, leading to the synthesis of 5-alkynyl-1-(4-methylphenyl)-1H-pyrazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The following table summarizes representative conditions and outcomes for these cross-coupling reactions based on studies of similar 5-bromo-1-arylpyrazoles.

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001-(4-methylphenyl)-5-phenyl-1H-pyrazole85-95
StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF1001-(4-methylphenyl)-5-styryl-1H-pyrazole70-85
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF601-(4-methylphenyl)-5-(phenylethynyl)-1H-pyrazole80-95

Transformations of the 4-Methylphenyl Substituent

The 4-methylphenyl (p-tolyl) group attached to the N1 position of the pyrazole ring also presents opportunities for further chemical modifications, although these are generally less explored than the cross-coupling reactions at the C5 position. The reactivity of the tolyl group is influenced by both steric and electronic effects imparted by the pyrazole ring.

Influence of Steric and Electronic Effects on Reactivity

Steric Effects: The pyrazole ring can exert some steric hindrance on the ortho positions of the phenyl ring, potentially directing reactions towards the meta and para positions. However, given the relatively planar nature of the 1-aryl-pyrazole system, this steric effect may not be highly pronounced.

Potential for Further Functionalization

The 4-methylphenyl substituent offers several sites for further functionalization:

Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl, carboxyl, or hydroxymethyl group using appropriate oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group to a carboxylic acid. This transformation would provide a handle for further modifications, such as amide or ester formation.

Electrophilic Aromatic Substitution: Despite the deactivating effect of the pyrazole ring, electrophilic substitution reactions such as nitration or halogenation on the phenyl ring may be possible under forcing conditions. The directing effect of the methyl group would favor substitution at the positions ortho to it (and meta to the pyrazole ring).

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a bromomethyl group. This benzylic halide is a versatile intermediate for introducing a wide range of functionalities through nucleophilic substitution reactions.

Redox Chemistry of the Compound

The redox chemistry of this compound involves the potential oxidation and reduction of the pyrazole core, the bromo substituent, and the 4-methylphenyl group.

Oxidation Pathways

The pyrazole ring is a heteroaromatic system and is generally resistant to oxidation under mild conditions. However, under strong oxidative conditions or through electrochemical methods, oxidation can occur. Potential oxidation pathways could involve the pyrazole ring itself or the 4-methylphenyl substituent.

Electrochemical studies on similar pyrazole derivatives have shown that they can undergo oxidative functionalization. mdpi.com For this compound, anodic oxidation could potentially lead to the formation of dimeric or polymeric structures through coupling reactions.

Oxidation of the 4-methylphenyl group, as mentioned previously, is a more common transformation. The methyl group is susceptible to oxidation to an aldehyde, carboxylic acid, or alcohol, depending on the oxidant and reaction conditions.

Reduction Pathways

The primary site for reduction in this compound is the carbon-bromine bond. The bromo group can be removed through various reductive methods:

Catalytic Hydrogenation: Hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to the reductive debromination of the pyrazole ring, yielding 1-(4-methylphenyl)-1H-pyrazole.

Metal-Mediated Reduction: Active metals such as zinc or magnesium in the presence of a proton source can also effect the reduction of the C-Br bond.

Hydride Reductants: While less common for aryl halides, strong hydride reagents might also achieve this transformation under specific conditions.

The pyrazole ring itself is generally stable to reduction under conditions used for dehalogenation. Reduction of the aromatic 4-methylphenyl ring would require more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental findings for the specific chemical compound This compound are not available in the public domain. As a result, it is not possible to provide an article with the requested detailed research findings and data tables for its spectroscopic and structural elucidation.

The strict adherence to the provided outline, which requires specific data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallographic Analysis, cannot be fulfilled without published research on this particular compound.

To maintain scientific accuracy and avoid the generation of speculative or fabricated information, this article cannot be produced at this time. Scientific articles on related but structurally different pyrazole derivatives exist, but their data cannot be attributed to this compound.

Spectroscopic and Structural Elucidation Studies

X-ray Crystallographic Analysis

Intermolecular Interactions Characterization

A comprehensive analysis of the intermolecular interactions of 5-Bromo-1-(4-methylphenyl)-1H-pyrazole is not possible at this time due to the absence of publicly available crystallographic data. A thorough search of scholarly databases and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for this specific compound.

The determination of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, relies on the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction analysis. Without this foundational data, any description of the supramolecular assembly, including the compilation of a data table with interaction distances and angles, would be speculative and scientifically unsubstantiated.

For related pyrazole (B372694) derivatives, crystallographic studies have revealed a variety of intermolecular interactions that contribute to their solid-state structures. These often include C-H···N and C-H···π hydrogen bonds, as well as π-π stacking interactions between the pyrazole and phenyl rings. In brominated organic compounds, C-H···Br and Br···Br interactions can also play a significant role in the crystal packing. However, the specific nature and geometry of these interactions are highly dependent on the precise substitution pattern and molecular conformation, meaning that data from analogous structures cannot be reliably extrapolated to this compound.

A definitive characterization of the intermolecular interactions for the title compound is contingent upon future crystallographic studies. Such research would provide the necessary data to accurately describe the non-covalent forces governing its crystal packing and supramolecular architecture.

Computational and Theoretical Investigations of 5 Bromo 1 4 Methylphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intricacies of molecular systems. These methods employ the principles of quantum mechanics to compute the electronic structure and properties of molecules, offering a detailed view of orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. nih.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of compounds to their lowest energy state. nih.govnih.gov

For 5-Bromo-1-(4-methylphenyl)-1H-pyrazole, a DFT study would begin by optimizing the three-dimensional structure. This process determines the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized geometry is crucial for accurately calculating other molecular properties, including vibrational frequencies, dipole moment, and electronic characteristics. Such studies on similar pyrazole (B372694) derivatives have been instrumental in correlating theoretical structures with experimental data obtained from X-ray crystallography. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for gauging molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In this compound, the HOMO is expected to be distributed over the electron-rich pyrazole and 4-methylphenyl (tolyl) rings, while the LUMO would likely be influenced by the electron-withdrawing bromine atom. The interplay between the electron-donating tolyl group and the electronegative bromine atom would modulate the energy gap. A smaller energy gap would suggest that the molecule is more prone to electronic transitions and chemical reactions. nih.gov

Illustrative Frontier Orbital Energies for a Substituted Pyrazole System

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.5
Energy Gap (ΔE) 5.0

Note: This table provides representative values to illustrate typical outputs of a HOMO-LUMO analysis; it does not represent experimentally determined data for this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. niscpr.res.in It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (N1) π* (C5-N1) 25.8 Intramolecular Hyperconjugation
LP (Br) σ* (C5-N1) 5.2 Lone Pair Delocalization
π (C2-C3) π* (N1-N2) 18.5 π-electron Delocalization

Note: This table contains illustrative data based on studies of similar heterocyclic compounds to demonstrate the typical findings of an NBO analysis.

Tautomerism and Isomerism Studies

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. In pyrazole chemistry, tautomerism is a critical consideration as it can influence the compound's physical and chemical properties.

For N-unsubstituted pyrazoles, annular prototropic tautomerism is a well-documented phenomenon, involving the migration of a hydrogen atom between the two nitrogen atoms (N1 and N2). nih.gov However, in this compound, the presence of the 4-methylphenyl substituent at the N1 position precludes this type of tautomerism. The N1 atom is permanently bonded to the aryl group, thus "fixing" the isomeric form.

While other, less common, tautomeric forms involving C-H bonds are theoretically possible, computational studies consistently show that the aromatic N-substituted structure is significantly more stable. researchgate.net The high energy barrier required to disrupt the aromaticity of the pyrazole ring makes the formation of non-aromatic tautomers energetically unfavorable.

Because the N1-substituent in this compound prevents tautomeric equilibrium, the focus of substituent effect analysis shifts to how the fixed groups influence the electronic properties of the single, stable isomer. The electronic nature of substituents on the pyrazole ring plays a crucial role in determining its stability and reactivity. researchgate.net

In this molecule, two key substituents are present:

5-Bromo group: The bromine atom at the C5 position acts as an electron-withdrawing group through its inductive effect, while also having the potential for electron donation through resonance via its lone pairs.

Theoretical studies on substituted pyrazoles have shown that electron-donating groups and electron-withdrawing groups have distinct and predictable impacts on the stability of the pyrazole ring. nih.gov The combination of these opposing electronic effects in this compound creates a unique electronic environment that dictates its chemical behavior and interaction with other molecules.

Table of Mentioned Compounds

Compound Name

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations have become an essential computational tool for exploring the dynamic behavior and conformational flexibility of molecules, including pyrazole derivatives. eurasianjournals.com These simulations provide atomic-level insights into how a compound like this compound might behave over time in a simulated biological environment, such as in an aqueous solution. researchgate.net By complementing static computational methods like molecular docking, MD simulations can validate the stability of predicted binding poses and offer a more realistic understanding of molecular interactions. eurasianjournals.comresearchgate.net

The primary goal of MD simulations in the context of chemical and drug design is to explore the conformational space of a molecule and its complexes. eurasianjournals.com For a potential therapeutic agent, understanding its stability when bound to a biological target is crucial. In silico studies of various pyrazole derivatives have successfully employed MD simulations to assess the stability of ligand-protein complexes. nih.gov The analysis of the simulation trajectory yields critical data on the structural integrity and dynamic properties of the system.

Key parameters analyzed in MD simulation studies include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time. A plateau in the RMSD plot over the simulation time indicates that the system has reached equilibrium and is stable. In studies of pyrazole derivatives complexed with protein targets, a stable RMSD for both the protein backbone and the ligand suggests a stable binding interaction. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions within the structure. High RMSF values indicate areas of greater movement. This analysis can reveal which parts of the pyrazole derivative or its target protein are most mobile during the interaction. nih.gov

While specific MD simulation data for this compound is not extensively documented in dedicated studies, the established methodologies are readily applicable. Such simulations would be invaluable for assessing its interaction stability with potential biological targets, providing a foundation for further experimental validation.

Table 1: Illustrative MD Simulation Parameters for a Pyrazole Derivative-Protein Complex
ParameterTypical Value RangeInterpretation
Protein Backbone RMSD1 - 3 ÅIndicates the stability of the protein structure during the simulation. Values in this range suggest the protein maintains its overall fold.
Ligand RMSD< 2 Å (relative to protein)Indicates the stability of the ligand within the binding pocket. Low values suggest a stable binding pose.
RMSF of Active Site ResiduesLow to ModerateLow fluctuations for residues interacting with the ligand can confirm key stable interactions.
Radius of Gyration (RoG)Stable over timeA consistent RoG value suggests the protein-ligand complex remains compact and does not undergo major structural changes.

In Silico Modeling for Chemical Design

In silico modeling encompasses a range of computational techniques that are vital for modern chemical design and drug discovery, offering cost-effective and rapid evaluation of chemical compounds. eurasianjournals.com For this compound, these methods can be used to predict its physicochemical properties, potential biological activities, and interactions with molecular targets, thereby guiding its synthesis and application. allsubjectjournal.comrroij.com

One of the cornerstones of in silico modeling is molecular docking . This technique predicts the binding orientation and affinity of a small molecule within the active site of a target protein. researchgate.netnih.gov For pyrazole derivatives, docking studies have been instrumental in identifying potential enzyme inhibitors and understanding the structural basis for their activity. nih.govresearchgate.net By modeling the interactions of this compound with various biological targets, researchers can prioritize it for screening against specific diseases.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their observed biological activities. ej-chem.org These models can then be used to predict the activity of novel molecules, such as this compound, and to guide the design of analogs with enhanced potency. researchgate.net

Furthermore, in silico tools are widely used to predict the pharmacokinetic properties of compounds, often categorized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A critical part of this analysis involves assessing compliance with empirical rules for drug-likeness, such as Lipinski's rule of five. allsubjectjournal.com These rules evaluate properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to estimate a compound's potential for good oral bioavailability. allsubjectjournal.comnih.gov In silico screening of pyrazole derivatives for these properties is a standard step in identifying promising candidates for further development. rroij.com

Table 2: Predicted Physicochemical Properties and Drug-Likeness Parameters for this compound
PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC10H9BrN2N/AN/A
Molecular Weight237.10 g/mol≤ 500Yes
LogP (Lipophilicity)3.58≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes

Note: The values in Table 2 are computationally predicted and serve as an illustration of the type of data generated in in silico modeling. Actual values may vary.

Supramolecular Chemistry and Crystal Engineering

Self-Assembly and Non-Covalent Interactions

A detailed crystallographic study of a series of 5-bromo-1-arylpyrazoles, including the 4-methylphenyl derivative (referred to as compound 2 in the study), has provided significant insights into its supramolecular behavior. bohrium.com This compound crystallizes in the monoclinic space group P21/n. bohrium.com Hirshfeld surface analysis shows that H···H contacts account for the largest portion of intermolecular interactions (42.5%), followed by C···H/H···C (22.8%) and Br···H/H···Br (18.5%) contacts. bohrium.com

Hydrogen Bonding Networks

In the absence of classical hydrogen bond donors like N-H or O-H groups, the supramolecular network of 5-Bromo-1-(4-methylphenyl)-1H-pyrazole is stabilized by a network of weak C-H···X hydrogen bonds. The Hirshfeld surface analysis identifies significant C···H contacts, which are indicative of C–H···π interactions. bohrium.com Specifically, a C–H···π interaction is observed between a hydrogen atom of the pyrazole (B372694) ring and the π-system of the tolyl ring of an adjacent molecule. bohrium.com These interactions, although individually weak, collectively contribute to the formation of discrete, weakly interacting 2D networks within the crystal structure. bohrium.com The nitrogen atoms of the pyrazole ring can also act as weak hydrogen bond acceptors, further contributing to the stability of the crystal lattice.

Halogen Bonding Interactions

Despite the presence of a bromine atom, which is capable of forming significant halogen bonds, the crystal structure of this compound is not dominated by strong halogen bonding. Instead, the analysis reveals the presence of Br···Br contacts, which are classified as Type I interactions. bohrium.com These contacts are characterized by C–Br···Br angles that are significantly different from the 180° angle expected for a classic, strong halogen bond (σ-hole interaction). bohrium.com In this structure, the Br···Br interactions are best described as van der Waals contacts rather than true halogen bonds, suggesting they are a consequence of crystal packing effects rather than a primary directing force. bohrium.com This is in contrast to other 5-bromopyrazoles with different aryl substituents, where Br···O or Type II Br···Br halogen bonds play a more definitive role in the supramolecular assembly. bohrium.com

Table 1: Halogen Bonding Interaction Parameters for this compound.
Interaction TypeDistance (Å)Angles (°)Symmetry Operation
Br1···Br1 (Type I)3.681C5–Br1···Br1 = 143.4-x, 1-y, 1-z

Pi-Stacking and Van der Waals Interactions

Table 2: Hirshfeld Surface Analysis Contact Percentages for this compound. bohrium.com
Contact TypePercentage of Total Surface
H···H42.5%
C···H / H···C22.8%
Br···H / H···Br18.5%
N···H / H···N7.7%
C···C3.8%
Br···C / C···Br2.5%
Br···Br1.4%

Formation of Co-crystals and Inclusion Complexes

As of the current body of scientific literature, there are no specific reports on the formation of co-crystals or inclusion complexes involving this compound. The field of co-crystal engineering of halogenated pyrazoles is an emerging area of interest. bohrium.com Theoretically, the molecule possesses functionalities conducive to co-crystal formation. The bromine atom at the 5-position can act as a halogen bond donor, while the pyrazole nitrogen atoms can serve as hydrogen or halogen bond acceptors. This suggests a potential for forming co-crystals with suitable co-former molecules that can participate in these specific non-covalent interactions. However, experimental screening and characterization would be required to confirm this potential.

Influence of Substitution on Supramolecular Architecture

The substitution pattern on the 1-aryl ring significantly influences the resulting supramolecular architecture in 5-bromopyrazoles. A comparative analysis of this compound with its analogues reveals the critical role of the substituent. bohrium.com For instance, an analogue with a 4-nitrophenyl group exhibits strong Br···O halogen bonds, which dominate the crystal packing and create a 3D network. bohrium.com In contrast, the 4-methylphenyl group in the title compound is less electron-withdrawing, which may reduce the electrophilic character of the bromine's σ-hole, making it a weaker halogen bond donor. Consequently, the supramolecular structure is governed by weaker, less directional forces like C-H···π interactions and Type I Br···Br contacts, leading to the formation of discrete 2D networks. bohrium.com

Photophysical Properties Research

Electronic Absorption Characteristics (UV-Vis Spectroscopy)

No experimental data on the UV-Vis absorption spectrum of 5-Bromo-1-(4-methylphenyl)-1H-pyrazole, including absorption maxima (λmax) and molar absorptivity (ε), has been reported.

Luminescence and Fluorescence Emission Studies

There is no available information regarding the luminescence or fluorescence emission properties of this compound. This includes a lack of data on emission maxima, fluorescence quantum yields, and excited-state lifetimes.

Photochemical Reactivity Investigations

Investigations into the photochemical reactivity of this compound, such as its stability upon exposure to light or its participation in photochemical reactions, have not been documented in the reviewed literature.

Structure-Property Relationships in Photophysics

While general structure-property relationships for pyrazole (B372694) derivatives have been discussed in various studies, a specific analysis of how the bromo and 4-methylphenyl substituents in this compound influence its photophysical properties cannot be accurately presented without experimental data.

Advanced Materials Science Applications Research

Role as a Building Block for Functional Materials

The utility of 5-Bromo-1-(4-methylphenyl)-1H-pyrazole as a foundational component in the synthesis of more complex functional materials is a significant area of research. The presence of the bromine atom on the pyrazole (B372694) ring provides a chemically active site, particularly for cross-coupling reactions, which are fundamental in modern organic synthesis.

Research has demonstrated that bromo-substituted pyrazoles can act as key precursors in reactions such as the Suzuki-Miyaura cross-coupling. researchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrazole core and various aryl or vinyl boronic acids or esters. This methodology enables the introduction of a wide array of functional groups and the extension of the molecule's conjugation, which is crucial for tuning its electronic and photophysical properties. For instance, similar bromo-pyrazole scaffolds have been used to synthesize complex amide derivatives, showcasing the versatility of this synthetic approach. researchgate.net

The general synthetic utility of halogenated pyrazoles is well-documented, serving as intermediates in the creation of compounds with specific biological or material properties. google.commdpi.com The 4-methylphenyl group attached to the nitrogen atom of the pyrazole ring also influences the solubility and electronic nature of the resulting materials, making this particular building block attractive for creating tailored molecular structures. The ability to start with a relatively simple, yet functionalized, pyrazole and build upon it through established synthetic routes is a cornerstone of designing new materials with desired functionalities. chim.it

Research into Dye Molecule Applications

The field of organic dyes is vast, with applications ranging from textiles to advanced optical materials. Pyrazole derivatives are a well-established class of precursors for the synthesis of vibrant and functional dyes, particularly azo dyes. nih.gov Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and form the largest group of commercial colorants. researchgate.net

The synthesis of azo dyes typically involves the diazotization of an aromatic or heteroaromatic amine, followed by a coupling reaction with an electron-rich species. While direct synthesis from this compound would require its conversion to an amino derivative, the broader pyrazole chemistry provides a clear pathway. Research into pyrazole-based azo dyes has shown that they can exhibit a wide range of colors, from yellow to red, and often possess good dyeing properties and stability. nih.govresearchgate.net

The electronic properties of the substituents on the pyrazole and the coupling partner have a profound impact on the color and performance of the resulting dye. The 4-methylphenyl group in this compound would influence the final properties of a derived dye. The synthesis of novel azo compounds from pyrazole precursors is an active area of research, with studies focusing on creating dyes with enhanced properties such as improved lightfastness, thermal stability, and specific spectral characteristics. researchgate.netekb.eg

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Organic molecules with large hyperpolarizabilities are of particular interest due to their fast response times and high NLO efficiencies. Pyrazole and its derivatives, particularly pyrazolines, have been identified as promising scaffolds for NLO materials. researchgate.netresearchgate.net

The NLO response of a molecule is highly dependent on its electronic structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This charge-transfer character is a key design principle for NLO chromophores. Research on pyrazole derivatives has shown that their NLO properties can be tuned by altering the substituents on the heterocyclic ring and the attached aryl groups. nih.gov

For a molecule derived from this compound, the bromine atom could be replaced with various functional groups through cross-coupling reactions to introduce the necessary donor-acceptor architecture. For example, coupling with a nitro-substituted aryl group could create a push-pull system. Studies on similar pyrazole structures have shown significant first hyperpolarizability (β) values, indicating their potential for second-order NLO applications. nih.gov The table below summarizes the NLO properties of a representative pyrazole derivative from the literature to illustrate the potential of this class of compounds.

CompoundMeasurement TechniqueFirst Hyperpolarizability (β)Wavelength (nm)
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleHyper-Rayleigh Scattering (HRS)45 ± 2 × 10-30 cm5/esu1064

Data sourced from a study on a related pyrazole derivative to showcase the NLO potential of this compound class. nih.gov

Studies on Electroluminescent Properties

Electroluminescent materials are the active components in organic light-emitting diodes (OLEDs), a technology that has revolutionized display and lighting industries. The performance of these materials is linked to their photophysical properties, such as high fluorescence quantum yields and good charge carrier mobility. Pyrazole derivatives have been investigated for their fluorescent properties, which is a prerequisite for potential electroluminescent applications. nih.gov

Many pyrazole-based compounds exhibit strong fluorescence in solution and in the solid state, with emission colors that can be tuned by modifying their chemical structure. nih.gov The introduction of extended π-conjugated systems and appropriate donor-acceptor groups can enhance fluorescence quantum yields and shift the emission wavelength across the visible spectrum.

While specific research on the electroluminescent properties of materials directly derived from this compound is not widely reported, the known fluorescent properties of the broader pyrazole family suggest this is a plausible area for future investigation. The development of efficient blue, green, and red emitters is a key goal in OLED research, and the versatility of pyrazole chemistry could be leveraged to create novel electroluminescent materials. The photophysical properties of some fluorescent pyrazoline derivatives are presented below as an example of the potential of this class of compounds.

Compound DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Pyrazoline with 4-methoxy group3604660.80
Pyrazoline with 4-chloro group3644680.55

Data for representative fluorescent pyrazoline derivatives, indicating the potential for tuning photophysical properties. researchgate.net

Design of New Architectures for Materials

The design of new molecular architectures is fundamental to advancing materials science, and this compound serves as a valuable platform for such endeavors. The ability to selectively functionalize the pyrazole ring allows for the construction of a wide variety of molecular and supramolecular structures. mdpi.com

Researchers have utilized pyrazole scaffolds to create fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, by reacting functionalized pyrazoles with suitable reagents. chim.it These fused systems often exhibit unique electronic and biological properties. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been explored, starting from bromo-substituted precursors, leading to compounds with potential applications as antibacterial and antioxidant agents. growingscience.com

Furthermore, the pyrazole core can be incorporated into larger polymeric structures. The synthesis of polymers containing heterocyclic units is a strategy to develop materials with enhanced thermal stability, specific electronic properties, or biological activity. mdpi.com The design of novel inhibitors for biological targets, such as kinases, has also leveraged the pyrazole scaffold, demonstrating its importance in medicinal chemistry and drug design, which often overlaps with materials science in the development of functional biomaterials. nih.govnih.gov The synthetic accessibility and the ability to form diverse structures make pyrazole derivatives, including this compound, a cornerstone in the design of new material architectures. mdpi.commdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of functionalized pyrazoles is a cornerstone of organic chemistry. mdpi.com Future research into 5-Bromo-1-(4-methylphenyl)-1H-pyrazole is likely to focus on developing more efficient, sustainable, and versatile synthetic methodologies beyond traditional condensation reactions.

Key areas for exploration include:

Mechanochemical Synthesis: A solvent-free, mechanochemical approach, which has been successfully applied to other polysubstituted pyrazoles, could offer a greener alternative to conventional methods. mdpi.com This involves the [3+2] cycloaddition of in situ-generated nitrile imines with appropriate chalcones, followed by oxidation.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could streamline its production for further research and application.

One-Pot, Multi-Component Reactions (MCRs): Designing novel MCRs that allow for the direct assembly of the substituted pyrazole (B372694) core from simple, readily available starting materials would significantly enhance synthetic efficiency. mdpi.com This strategy minimizes waste by reducing the number of intermediate purification steps.

Synthetic StrategyPotential AdvantagesResearch Focus
MechanochemistryReduced solvent waste, high efficiency, green chemistry.Adapting protocols from similar trifluoromethylated pyrazoles. mdpi.com
Flow ChemistryEnhanced process control, scalability, improved safety.Development of a continuous reactor setup for key reaction steps.
Multi-Component ReactionsHigh atom economy, operational simplicity, rapid library generation.Discovery of new reaction cascades to build the target molecule. mdpi.com

Development of New Catalytic Transformations

The bromine atom at the C5 position of the pyrazole ring is a versatile chemical handle, making the compound an ideal substrate for a variety of catalytic cross-coupling and functionalization reactions. Future research will undoubtedly focus on leveraging this reactivity to create a diverse array of novel derivatives.

Transition-metal-catalyzed C-H functionalization is a powerful tool for modifying heterocyclic compounds like pyrazoles. bohrium.comrsc.org While direct C-H functionalization is an active area of research, the pre-existing bromo-substituent on this compound offers a reliable position for selective modification.

Emerging research avenues include:

Palladium- and Nickel-Catalyzed Cross-Coupling: Expanding the scope of Suzuki, Stille, Heck, and Sonogashira coupling reactions at the C5 position to introduce complex aryl, vinyl, and alkynyl groups. Research into novel ligand systems could improve reaction efficiency and functional group tolerance.

C-N and C-O Bond Formation: Developing robust catalytic systems (e.g., using copper or palladium) for Buchwald-Hartwig amination and etherification reactions to introduce nitrogen and oxygen-based functionalities, further diversifying the molecular architecture.

Directing-Group-Assisted C-H Functionalization: While the bromine atom provides a site for coupling, other positions on the pyrazole or the tolyl ring could be functionalized using directing groups to guide transition metals to specific C-H bonds, enabling the synthesis of highly complex, multi-substituted pyrazoles. rsc.org

Catalytic ReactionBond FormedPotential Coupling PartnersCatalyst System
Suzuki-MiyauraC-CBoronic acids/estersPalladium(0)
HeckC-CAlkenesPalladium(0)
SonogashiraC-CTerminal alkynesPalladium(0)/Copper(I)
Buchwald-HartwigC-N / C-OAmines, alcohols, phenolsPalladium(0) or Copper

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. researchgate.netbohrium.comtandfonline.comnih.gov Applying these methods to this compound can accelerate the discovery of new applications and guide synthetic efforts.

Future computational studies are expected to focus on:

Reactivity Prediction: Using DFT calculations to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of the title compound. researchgate.net This can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions.

Virtual Screening: Creating a virtual library of derivatives by computationally modeling the products of various catalytic transformations. The predicted electronic and structural properties of these virtual compounds can be used to screen for candidates with desirable characteristics for specific applications, such as in electronics or as ligands.

Mechanism Elucidation: Modeling the transition states and reaction pathways of potential synthetic and catalytic reactions. This provides fundamental insights that can be used to optimize reaction conditions, improve yields, and enhance selectivity.

Integration into Hybrid Material Systems

Future research will likely explore the use of this compound and its derivatives as building blocks for:

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can coordinate with metal ions to form porous, crystalline MOFs. The tolyl and bromo-substituents can be used to tune the steric and electronic properties of the framework, potentially leading to new materials for gas storage, separation, or catalysis.

Coordination Polymers: Similar to MOFs, these materials can be formed through the self-assembly of the pyrazole ligand with metal centers. The properties of the resulting polymers can be tailored for applications in sensing or as magnetic materials.

Functional Polymers and Molecular Hybrids: The compound can be functionalized (e.g., via polymerization of a vinyl group introduced at the C5 position) and incorporated into the backbone or side chains of polymers. This could impart specific properties, such as thermal stability or altered optical characteristics, to the bulk material. Integration with other functional molecules, like benzimidazoles, has been shown to produce hybrids with interesting biological and physical properties. acs.org

Material TypeKey FeaturePotential ApplicationRole of Pyrazole Compound
Metal-Organic Frameworks (MOFs)High porosity, tunable structureGas storage, catalysis, separationLigand connecting metal nodes
Coordination PolymersDiverse structural motifsSensors, molecular magnetsCoordinating building block
Functional PolymersTailored bulk propertiesSpecialty plastics, optoelectronicsMonomeric unit or functional additive
Molecular HybridsCombined functionalitiesBioactive agents, materials scienceCore scaffold for derivatization acs.org

Q & A

Q. What are the key structural characteristics of 5-Bromo-1-(4-methylphenyl)-1H-pyrazole, and how are they experimentally determined?

The compound has a pyrazole core substituted with a bromine atom at the 5-position and a 4-methylphenyl group at the 1-position. Structural confirmation is typically achieved via single-crystal X-ray diffraction (SC-XRD) . For example, crystallographic refinement using software like SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and torsion angles. Hydrogen atoms are often placed in calculated positions and refined using riding models . Key parameters include:

  • Dihedral angles between the pyrazole ring and substituents (e.g., 41.50° between pyrazole and phenyl groups in related structures) .
  • π-π stacking interactions (e.g., centroid-centroid separation of 3.5857 Å in crystal packing) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A standard approach involves condensation reactions of α,β-unsaturated ketones with hydrazines. For example:

  • Refluxing (4-methylphenyl)pentadienone derivatives with phenylhydrazine in acetic acid for 10 hours, followed by recrystallization from ethanol or acetone .
  • Multi-step protocols may include halogenation (e.g., bromination at the 5-position) using reagents like NBS (N-bromosuccinimide) under controlled conditions .
    Optimization Tips : Solvent choice (e.g., DMSO or acetonitrile) and temperature control are critical for yield and purity .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling derivatization for medicinal chemistry applications. For instance:

  • Palladium-catalyzed coupling with aryl boronic acids to introduce aromatic groups at the 5-position.
  • Selectivity considerations : Steric hindrance from the 4-methylphenyl group may necessitate bulky ligands (e.g., XPhos) to enhance reaction efficiency .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyrazole derivatives?

Discrepancies in bond lengths or angles (e.g., C–Br vs. C–N distances) are resolved via high-resolution SC-XRD paired with rigorous refinement in SHELXL or WinGX . For example:

  • R-factors (e.g., R1<0.05R_1 < 0.05) and electron density maps validate atomic positions .
  • Hydrogen bonding networks and π-stacking interactions (observed in related structures) can explain conformational stability .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Comparative crystallography : Contrasting substituent effects (e.g., 4-methylphenyl vs. 4-fluorobenzyl) on dihedral angles and intermolecular interactions .
  • DFT calculations : Modeling electronic effects of bromine and methyl groups on frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Biological assays : Testing derivatives against enzyme targets (e.g., kinases) to correlate steric/electronic features with inhibitory activity .

Q. What advanced spectroscopic techniques are critical for characterizing degradation products or impurities in this compound?

  • LC-MS/MS : Identifies trace impurities (e.g., dehalogenated byproducts) with ppm-level sensitivity.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in 1H^1H and 13C^{13}C spectra caused by aromatic substituents .
  • XPS (X-ray photoelectron spectroscopy) : Confirms bromine oxidation states in degraded samples .

Q. How can synthetic bottlenecks (e.g., low yields in bromination steps) be addressed?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in bromination .
  • Flow chemistry : Enhances control over exothermic reactions (e.g., using Br₂ in a microreactor) .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation to optimize reaction quenching .

Methodological Guidelines

  • Crystallography : Use ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .
  • Data Reproducibility : Deposit raw crystallographic data in repositories like the Cambridge Structural Database (CSD) .
  • Safety : Handle brominated pyrazoles in fume hoods due to potential lachrymatory effects .

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